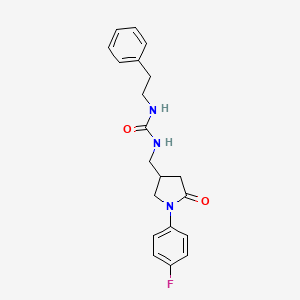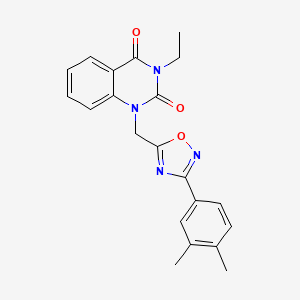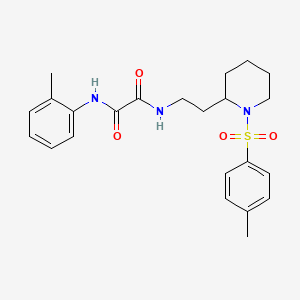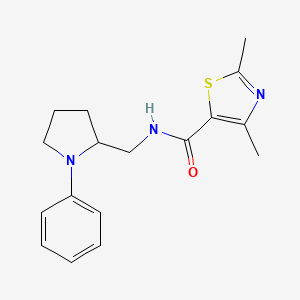
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . It also has a urea group, which consists of a carbonyl group flanked by two amine groups . The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a variant of a benzene ring) with a fluorine atom attached .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The presence of the carbonyl group in the pyrrolidinone ring and the urea group could make it reactive towards nucleophiles . The fluorine atom on the phenyl ring could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability . These properties would be determined by its molecular structure. Without specific data, I can’t provide a detailed analysis of its properties.科学的研究の応用
Enhancing Electrochromic Properties of Conducting Polymers
Conducting polymers have been enhanced via copolymerization, demonstrating applications in electrochromic devices. A study by Türkarslan et al. (2007) on a copolymer involving a similar fluorophenyl structure showed significant improvements in color variation and switching times for electrochromic devices, indicating potential applications in smart windows and display technologies (Özlem Türkarslan et al., 2007).
Development of Organic Light-Emitting Diodes (OLEDs)
Research by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes, including those with fluorophenyl groups, has led to highly efficient red phosphorescence suitable for OLED applications. This work demonstrates the role of such compounds in improving the performance and color purity of OLEDs, essential for display and lighting technologies (A. Tsuboyama et al., 2003).
Cellular Imaging
Salicylaldehyde-based hydrazones with fluorophenyl components have shown selective "turn on" fluorescent chemo-sensing for Al3+, highlighting their utility in cellular imaging. The study by Rahman et al. (2017) illustrates the potential of these compounds in biological research and diagnostics, particularly in monitoring Al3+ within living cells (F. Rahman et al., 2017).
Pharmacological Applications
Research into orexin receptor mechanisms has explored compounds with fluorophenyl structures for their effects on compulsive food consumption, suggesting potential therapeutic applications in eating disorders. The study by Piccoli et al. (2012) on selective orexin receptor antagonists, including fluorophenyl derivatives, underscores the importance of such compounds in developing new treatments for binge eating and possibly other compulsive behaviors (L. Piccoli et al., 2012).
作用機序
Target of Action
It is known that many indole derivatives, which this compound is, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These could include direct binding to the target, causing conformational changes that affect the target’s function, or indirect effects such as modulation of signal transduction pathways .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .
Pharmacokinetics
It is known that many indole derivatives are well absorbed and bind to plasma proteins . They readily pass the blood-brain barrier and reach maximal blood plasma concentrations after a few hours . When given daily, a steady state is reached after several weeks . These properties could impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be hypothesized that the compound could have a variety of effects at the molecular and cellular level . These could include inhibition of enzyme activity, modulation of signal transduction pathways, alteration of gene expression, induction of cell death, inhibition of cell proliferation, and more .
Action Environment
For example, a study on a different compound showed that it acted as a corrosion inhibitor for carbon steel in an acidic environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBMCBQGUQMFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)



![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360549.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)
![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360551.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/no-structure.png)



![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)